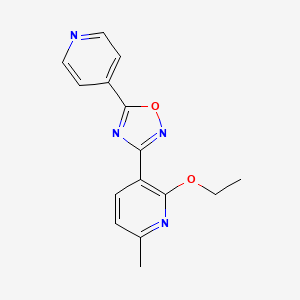
3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains both pyridine and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine rings.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action for “3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” would depend on its specific biological target. Generally, compounds with pyridine and oxadiazole rings may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-thiadiazole
- 3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole
Uniqueness
“3-(2-ethoxy-6-methyl-3-pyridyl)-5-(4-pyridyl)-1,2,4-oxadiazole” is unique due to the presence of both pyridine and oxadiazole rings, which can confer distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.
Eigenschaften
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-3-20-15-12(5-4-10(2)17-15)13-18-14(21-19-13)11-6-8-16-9-7-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPAOMCVWRHFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B5833177.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
![(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B5833193.png)

![3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
![Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate](/img/structure/B5833234.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![1-(3-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
